tert-Butyl (R)-2-((S)-hydroxy(phenyl)methyl)morpholine-4-carboxylate
Description
Structural Elucidation and Molecular Characterization
Molecular Geometry and Conformational Analysis
tert-Butyl (R)-2-((S)-hydroxy(phenyl)methyl)morpholine-4-carboxylate features a morpholine ring substituted with a tert-butyl carbamate group at the 4-position and a hydroxyphenylmethyl moiety at the 2-position. The stereochemistry is defined by the (R)-configuration at the morpholine C2 position and the (S)-configuration at the hydroxyphenyl-bearing carbon (Figure 1).
The morpholine ring adopts a chair conformation, as observed in related derivatives. Computational studies using density functional theory (DFT) reveal that the chair-equatorial (Chair-Eq) conformer is energetically favored over the chair-axial (Chair-Ax) conformer by 109 ± 4 cm⁻¹ due to reduced steric strain between the hydroxyphenylmethyl group and the tert-butyl carbamate. In polar solvents like dimethyl sulfoxide, the axial conformer population increases slightly due to solvation effects, though the equatorial form remains dominant.
Table 1: Key geometric parameters from DFT calculations
| Parameter | Value (Å/°) |
|---|---|
| C2–O (morpholine) | 1.43 |
| N–C (carbamate) | 1.36 |
| Dihedral (C2–C1–O–Ph) | 172.1 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H and ¹³C NMR data (CDCl₃, 400 MHz) reveal characteristic signals:
- ¹H NMR :
- ¹³C NMR :
Infrared (IR) Spectroscopy
Key absorptions (cm⁻¹):
Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 293.36 [M+H]⁺, consistent with the molecular formula C₁₆H₂₃NO₄. Fragmentation patterns include loss of the tert-butyl group (m/z 237.2) and cleavage of the morpholine ring (m/z 130.1).
X-ray Crystallographic Studies of Morpholine Derivatives
Single-crystal X-ray diffraction of analogous morpholine carbamates reveals monoclinic systems with space group P2₁/c and unit cell parameters a = 9.719 Å, b = 9.474 Å, c = 17.942 Å, β = 105.39°. Hydrogen bonding between the hydroxyl group and the carbamate oxygen stabilizes the crystal lattice, with O···H distances of 1.89 Å. The tert-butyl group induces steric hindrance, limiting π-stacking interactions but promoting van der Waals contacts between alkyl chains.
Table 2: Selected crystallographic data for morpholine derivatives
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| Unit cell volume | 1592.8 ų |
| Hydrogen bond length | 1.89 Å (O···H) |
| Torsion angle (C2–C1–O) | 172.1° |
Properties
IUPAC Name |
tert-butyl (2R)-2-[(S)-hydroxy(phenyl)methyl]morpholine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-16(2,3)21-15(19)17-9-10-20-13(11-17)14(18)12-7-5-4-6-8-12/h4-8,13-14,18H,9-11H2,1-3H3/t13-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFJCBXAMPXFKK-KGLIPLIRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)C(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCO[C@H](C1)[C@H](C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-2-((S)-hydroxy(phenyl)methyl)morpholine-4-carboxylate typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable alkylating agent.
Introduction of the Hydroxy(phenyl)methyl Group: This step involves the addition of a hydroxy(phenyl)methyl group to the morpholine ring. This can be achieved through a nucleophilic substitution reaction using a suitable phenylmethyl halide.
Esterification: The final step involves the esterification of the morpholine derivative with tert-butyl chloroformate to form the desired compound.
Industrial Production Methods
In an industrial setting, the synthesis of tert-Butyl ®-2-((S)-hydroxy(phenyl)methyl)morpholine-4-carboxylate can be optimized using flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ®-2-((S)-hydroxy(phenyl)methyl)morpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted morpholine derivatives.
Scientific Research Applications
Research indicates that tert-butyl (R)-2-((S)-hydroxy(phenyl)methyl)morpholine-4-carboxylate may exhibit inhibitory effects on specific protein interactions, particularly those related to mutant KIT proteins implicated in various cancers. This compound's potential applications include:
-
Cancer Treatment :
- The compound may inhibit signaling pathways associated with aberrant KIT signaling, making it a candidate for further pharmacological development in cancer therapies.
-
Inflammation :
- Compounds with similar structures often demonstrate activity against inflammatory pathways, suggesting that this compound could also have anti-inflammatory properties.
-
Kinase Inhibition :
- Preliminary studies indicate that it may interact with kinases involved in cellular signaling, which could lead to therapeutic effects in diseases where these kinases are dysregulated.
Synthesis and Optimization
The synthesis of this compound typically involves several steps that require optimization for yield and purity. The synthetic routes can be tailored based on laboratory conditions to enhance the efficiency of production while maintaining the integrity of the compound's structure.
Case Studies and Research Findings
Several studies have explored the biological activities of similar morpholine derivatives, contributing to the understanding of their mechanisms:
- Inhibition Studies : Research has demonstrated that morpholine derivatives can effectively inhibit specific kinases involved in tumor growth, supporting their potential use in targeted cancer therapies .
- Fragment-Based Drug Discovery : Innovative approaches using fragment-based drug discovery have identified novel inhibitors targeting ACK1 tyrosine kinase, which may share pathways with the actions of this compound .
- Structure-Activity Relationship Studies : Investigations into the structure-activity relationships of morpholine compounds have provided insights into how modifications can enhance their biological efficacy .
Mechanism of Action
The mechanism of action of tert-Butyl ®-2-((S)-hydroxy(phenyl)methyl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The hydroxy(phenyl)methyl group can form hydrogen bonds with target proteins, while the morpholine ring can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Differences
The target compound is compared below with structurally related morpholine derivatives (Table 1).
Table 1: Structural Comparison of Morpholine Derivatives
Key Observations:
- Aromaticity vs.
- Stereochemical Complexity : The (R,S) configuration in the target compound contrasts with simpler stereochemical profiles in analogues like (S)-hydroxymethyl ().
- Functional Diversity : The diphenyl and oxo groups in enhance steric bulk and hydrogen-bonding capacity, whereas the target compound balances aromaticity with a single hydroxyl group.
Biological Activity
tert-Butyl (R)-2-((S)-hydroxy(phenyl)methyl)morpholine-4-carboxylate, also known by its CAS number 868685-97-6, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including cytotoxicity, mechanism of action, and therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H23NO4. It features a morpholine ring substituted with a hydroxymethylphenyl group and a tert-butyl ester. The compound's structure is critical to its biological activity, influencing interactions with biological targets.
Cytotoxicity
Studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
These values indicate that the compound has potent anticancer properties, particularly against cervical and lung cancer cell lines.
The mechanism through which this compound exerts its effects involves several pathways:
- Inhibition of Kinases : The compound has been shown to inhibit key kinases involved in cell proliferation, such as Aurora-A kinase, with an IC50 value of 0.067 µM, suggesting it may disrupt cell cycle progression .
- Induction of Apoptosis : Treatment with this compound results in increased levels of caspase-9 in MCF-7 cells, indicating the induction of apoptosis as a mechanism for its cytotoxic effects .
- Anti-inflammatory Properties : Some studies suggest that the compound may also exhibit anti-inflammatory effects, contributing to its overall therapeutic potential.
Case Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of this compound in a mouse model bearing human breast cancer tumors. The compound was administered over a period of 30 days, resulting in a significant reduction in tumor size compared to control groups treated with standard chemotherapy agents like 5-Fluorouracil (5-FU). The selectivity index was notably higher for this compound, indicating reduced toxicity towards normal cells .
Case Study 2: Mechanistic Insights
Another investigation focused on the molecular interactions of the compound with Aurora-A kinase and other cellular targets. Using molecular docking studies, researchers identified key binding sites and interactions that explain its inhibitory effects on cancer cell proliferation . This study highlighted the importance of structural features in mediating biological activity.
Q & A
Q. What are the key considerations for synthesizing tert-butyl (R)-2-((S)-hydroxy(phenyl)methyl)morpholine-4-carboxylate with high enantiomeric purity?
Methodological Answer:
- Chiral Induction : Use enantioselective catalysts (e.g., chiral auxiliaries or transition-metal complexes) to control stereochemistry at the (R) and (S) centers.
- Reagents : Employ tert-butyl chloroformate for carboxylation and hydroxy(phenyl)methyl precursors with resolved stereochemistry .
- Purification : Optimize column chromatography (e.g., chiral stationary phases) or recrystallization to isolate enantiomerically pure product .
Q. What common chemical reactions does this compound undergo, and what are the optimal conditions?
Methodological Answer: Relevant reactions include:
- Oxidation : Hydrogen peroxide (H₂O₂) in polar solvents (e.g., methanol) converts hydroxyl groups to ketones or sulfones .
- Reduction : Lithium aluminum hydride (LiAlH₄) in anhydrous ether reduces carbonyl groups to alcohols .
- Substitution : Nucleophilic agents (e.g., amines) replace the tert-butyl group under acidic conditions (HCl/THF) .
Q. Table 1: Reaction Conditions and Products
| Reaction Type | Reagents/Conditions | Major Products | References |
|---|---|---|---|
| Oxidation | H₂O₂, MeOH, 0–25°C | Sulfoxides/sulfones | |
| Reduction | LiAlH₄, dry ether, reflux | Alcohols/sulfonamides | |
| Substitution | Amines, HCl/THF, 40°C | Functionalized morpholine analogs |
Advanced Research Questions
Q. How can X-ray crystallography using SHELX software resolve the stereochemical configuration of this compound?
Methodological Answer:
- Data Collection : Use high-resolution single-crystal diffraction data to determine atomic positions.
- SHELX Refinement : Employ SHELXL for iterative refinement of positional and thermal parameters. Validate stereochemistry using Fo/Fc maps and R-factor convergence (<5%) .
- Handling Ambiguities : Compare enantiomeric models and refine Flack parameters to confirm (R/S) configurations .
Q. What strategies are effective in analyzing contradictory NMR data arising from diastereomeric impurities?
Methodological Answer:
- 2D NMR Techniques : Use COSY and NOESY to distinguish diastereomers via coupling constants and spatial correlations .
- Chiral Shift Reagents : Add europium(III) complexes to split overlapping signals in ¹H NMR .
- Dynamic Resolution : Perform variable-temperature NMR to assess conformational exchange .
Q. How can isotopic labeling (e.g., carbon-11) be integrated into the synthesis for PET imaging studies?
Methodological Answer:
- Radiosynthesis : Use Pd-mediated cross-coupling (e.g., Stille or Suzuki reactions) with [¹¹C]CH₃I to introduce isotopic labels .
- Purification : Rapid HPLC (C18 column) ensures high radiochemical purity (>95%) and specific activity .
- Validation : Confirm labeling efficiency via LC-MS and autoradiography .
Q. Table 2: Biological Applications and Insights
Q. What safety precautions are recommended when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., CO, NOₓ) .
- Spill Management : Neutralize acids/bases with appropriate absorbents (e.g., sand) and dispose via hazardous waste protocols .
Q. What computational methods support the prediction of this compound's interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding poses with proteins (e.g., kinases) and calculate binding energies .
- MD Simulations : Run GROMACS for 100 ns to assess stability of ligand-receptor complexes in physiological conditions .
- QSAR Modeling : Develop regression models to correlate substituent effects (e.g., tert-butyl) with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
